
3-(Trifluoromethoxy)phenyl-DL-alanine
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Overview
Description
3-(Trifluoromethoxy)phenyl-DL-alanine is an organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further linked to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)phenyl-DL-alanine typically involves the reaction of 3-(trifluoromethoxy)aniline with a suitable propanoic acid derivative. One common method is the use of a coupling reaction, where 3-(trifluoromethoxy)aniline is reacted with a propanoic acid derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)phenyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Trifluoromethoxy)phenyl-DL-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the propanoic acid moiety.
2-[3-(Trifluoromethoxy)phenyl]propanoic acid: Similar structure but with different functional groups attached to the phenyl ring.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)anilino]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-6(9(15)16)14-7-3-2-4-8(5-7)17-10(11,12)13/h2-6,14H,1H3,(H,15,16) |
InChI Key |
DOAVOXFDBUYZJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC(=CC=C1)OC(F)(F)F |
Origin of Product |
United States |
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